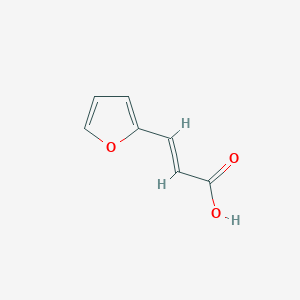

3-(2-Furyl)acrylic acid

描述

3-(2-Furyl)acrylic acid (CAS 539-47-9) is an α,β-unsaturated carboxylic acid featuring a furan ring substituted at the β-position. It is synthesized via Knoevenagel condensation of furfural with malonic acid in the presence of a base like morpholine, yielding 85% pure product with a melting point of 140–141°C . The compound exhibits a planar structure due to conjugation between the furan ring and the acrylic acid moiety, enabling applications in photochemistry, polymer science, and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901230 | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9, 15690-24-1 | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15690-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

-

Base Activation : A weak base (e.g., piperidine or pyridine) deprotonates malonic acid, generating a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of furfural, forming a β-hydroxy intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated product.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Piperidine (5 mol%) | 85–90% yield |

| Solvent | Ethanol/Water (1:1) | Enhances solubility |

| Temperature | 80°C, 4–6 hours | Minimizes side reactions |

| Molar Ratio | 1:1.2 (Furfural:Malonic Acid) | Prevents excess reagent accumulation |

Advantages :

-

Scalable for laboratory and industrial use.

-

Utilizes renewable furfural derived from biomass.

Limitations :

-

Requires careful pH control to avoid decarboxylation of malonic acid.

Industrial-Scale Esterification and Hydrolysis

Industrial production often involves a two-step process: esterification of furfural followed by hydrolysis to the free acid.

Step 1: Esterification

Furfural reacts with methyl malonate in the presence of a solid acid catalyst (e.g., sulfonated silica):

| Catalyst Loading | Temperature | Yield |

|---|---|---|

| 10 wt% | 120°C | 92% |

Step 2: Hydrolysis

The ester undergoes alkaline hydrolysis:

Conditions :

-

2 M NaOH, reflux for 2 hours.

-

Acidification with HCl to pH 2–3 precipitates the product.

Industrial Benefits :

-

Catalyst recyclability reduces costs.

-

High purity (>98%) achievable via crystallization.

Anhydride-Mediated Synthesis

A patent-pending method (SU1066984A1) utilizes this compound anhydride as a stable intermediate for derivative synthesis. While primarily targeting peptide conjugates, this approach indirectly validates the acid’s preparation:

Anhydride Formation

Heating this compound with acetic anhydride yields the mixed anhydride:

Conditions :

Application in Derivatives :

The anhydride reacts with amines or alcohols at room temperature, enabling efficient acylation without energy-intensive heating.

Photochemical and Catalytic Modifications

Emerging methods explore photochemical dimerization and transition metal catalysis:

UV-Induced Dimerization

Irradiation (λ = 254 nm) in acetonitrile with benzophenone as a photosensitizer yields stereoselective dimers.

| Product | Configuration | Yield |

|---|---|---|

| Head-to-head | Trans | 61% |

| Head-to-tail | Cis | 27% |

Significance :

-

Demonstrates the compound’s reactivity under mild conditions.

Comparative Analysis of Methods

Trends :

-

Industrial methods favor solid acid catalysts for sustainability.

-

Solvent-free Knoevenagel variants are under development to reduce ecological footprint.

化学反应分析

Types of Reactions: 3-(2-Furyl)acrylic acid undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various derivatives.

Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (5% Pd/C) is a typical method.

Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the acrylic acid moiety.

Substitution: Substituted furan derivatives.

科学研究应用

Pharmaceutical Development

3-(2-Furyl)acrylic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its structural characteristics enhance biological activity, making it particularly valuable in developing drugs targeting cancer and inflammatory diseases. Research indicates that this compound can act as a malonyl-CoA decarboxylase (MCD) inhibitor , which may have implications for metabolic disorders related to fatty acid metabolism .

Case Study: MCD Inhibition

- Mechanism : The inhibition of MCD by this compound can disrupt the conversion of malonyl-CoA to acetyl-CoA, influencing fatty acid metabolism pathways.

- Implications : This could lead to potential therapeutic strategies for conditions like obesity and diabetes, where fatty acid metabolism is a crucial factor .

Polymer Chemistry

In polymer chemistry, this compound is utilized for producing specialty polymers and resins . The presence of the furan ring contributes to improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Applications in Polymer Synthesis

- Radical Polymerization : The compound can participate in radical polymerization processes, acting as both an inhibitor and a monomer. This versatility allows for the tailoring of polymer characteristics according to desired specifications .

- Durable Coatings : Its reactivity facilitates the formation of durable coatings and adhesives, enhancing product longevity and resistance to environmental factors .

Food Industry

This compound has potential applications in the food industry as a flavoring agent or preservative. Its natural origin and antioxidant properties can enhance food quality and shelf-life.

Benefits in Food Preservation

- Antioxidant Properties : The compound's ability to scavenge free radicals may help in prolonging the freshness of food products .

- Natural Flavoring : Derived from agricultural byproducts like furfural, it aligns with the growing trend toward natural ingredients in food processing.

Material Science

In material science, this compound plays a significant role in developing advanced materials. Its chemical properties allow for innovative applications in coatings and adhesives.

Innovations in Material Applications

作用机制

The mechanism of action of 3-(2-furyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of malonyl-CoA decarboxylase, it affects fatty acid metabolism by inhibiting the decarboxylation of malonyl-CoA to acetyl-CoA . This inhibition can lead to changes in cellular energy balance and lipid biosynthesis.

相似化合物的比较

Cinnamic Acid (3-Phenylacrylic Acid)

- Structural Differences : Replaces the furan ring with a phenyl group.

- Physical Properties :

- Reactivity :

- Biological Activity :

3-(3-Furyl)acrylic Acid

- Structural Isomerism : The furan ring is substituted at the 3-position instead of 2.

- Applications: Limited data, but electronic differences (3-substitution vs. 2-) likely alter reactivity in cycloadditions or polymer synthesis.

3-(Thien-2-yl)acrylic Acid

Substituted Derivatives

- 5-Nitrophenyl-Furyl Derivatives :

- Cyano-Substituted Derivatives: 2-Cyano-3-[5-(3-trifluoromethylphenyl)-furan-2-yl]-acrylic acid (MW: 307.23) introduces electron-withdrawing groups, altering electronic properties for use in sensitizers or enzyme inhibitors .

Comparative Data Table

生物活性

3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid, is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a furan ring linked to an acrylic acid moiety , characterized by a planar structure due to a conjugated double bond system. Its molecular formula is , with a molar mass of approximately 138.12 g/mol . The compound exhibits significant reactivity owing to its structural characteristics, which facilitate various chemical interactions and reactions.

The primary biological activity of this compound involves the inhibition of malonyl-CoA decarboxylase (MCD) , an enzyme crucial in fatty acid metabolism. By inhibiting MCD, the compound alters the conversion of malonyl-CoA to acetyl-CoA, which can impact lipid metabolism pathways significantly. This mechanism suggests potential applications in treating metabolic disorders such as obesity and diabetes .

Target Enzyme: Malonyl-CoA Decarboxylase (MCD)

- Role : MCD catalyzes the decarboxylation of malonyl-CoA.

- Impact : Inhibition leads to increased levels of malonyl-CoA, affecting fatty acid synthesis and oxidation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, certain ester derivatives have shown effectiveness against Gram-positive bacteria and fungi like Candida albicans .

- Neurotransmission Modulation : The compound has been reported to inhibit the transport of γ-hydroxybutyrate (GHB) in mouse brain synaptosomes, suggesting a role in neurotransmission modulation. This competitive inhibition indicates potential relevance in neurological studies.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluated various derivatives of this compound for their antibacterial and antifungal activities. While some derivatives exhibited weak activity against Gram-positive bacteria, others showed potent antifungal effects against multiple strains .

- Table 1 summarizes the antimicrobial efficacy observed:

Compound Derivative Antibacterial Activity Antifungal Activity 3-(2-furyl)acrylate Weak Moderate Menthyloxycarbonyl esters Low High - Metabolic Studies :

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Novel Compounds : It is utilized in synthesizing heteroaryl-substituted compounds and other biologically active molecules .

- Polymer Chemistry : The compound can be copolymerized with other monomers to create materials with tunable properties suitable for various industrial applications.

常见问题

Basic: What are the recommended methods for synthesizing and purifying 3-(2-Furyl)acrylic acid in laboratory settings?

Answer:

Synthesis typically involves condensation reactions of furfural derivatives with malonic acid or via Knoevenagel condensation. Key considerations include:

- Solvent selection : Use ethanol or acetic acid as reaction media due to their compatibility with furan derivatives .

- Purification : Recrystallization from hot water (solubility: 2 g/L at 20°C) or ethyl acetate is effective. Monitor purity via melting point (139–141°C) .

- Yield optimization : Adjust reaction time and stoichiometric ratios of catalysts (e.g., piperidine) to enhance efficiency.

Basic: How should researchers safely handle and store this compound to ensure stability?

Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS H315/H319). Work under fume hoods to prevent inhalation of dust (GHS H335) .

- Storage : Keep in airtight containers below 30°C, away from light (photolabile) .

- Decomposition risks : Avoid prolonged exposure to heat (>286°C) to prevent decomposition into furan derivatives and CO .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : Look for signals at δ 6.5–7.5 ppm (furan protons) and δ 12.5 ppm (carboxylic acid proton) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (conjugated C=C) confirm the acrylic acid moiety .

- UV-Vis : A strong absorbance near 260 nm arises from the conjugated π-system of the furan and acrylic acid groups .

Advanced: How can computational methods resolve contradictions in stability data for this compound isomers?

Answer:

- DFT studies : Use B3LYP/6-31+G(d,p) to calculate thermodynamic parameters (e.g., Gibbs free energy) for isomers. The trans-anti-dimer is the most stable isomer (ΔG = -1.23 kcal/mol) .

- Validation : Compare computed vibrational spectra with experimental IR data to confirm isomer dominance .

- Data reconciliation : Address discrepancies in literature by standardizing computational protocols (e.g., solvent models, basis sets).

Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Answer:

- Structural modifications :

- Activity assays : Test derivatives against bacterial sortases (anti-virulence targets) using fluorescence-quenching assays .

- SAR analysis : Correlate substituent effects (e.g., hydrophobicity, dipole moments) with inhibitory potency using QSAR models .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex mixtures?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 260 nm .

- Calibration curves : Prepare standards in the range of 0.1–10 mM (R² > 0.99) and validate precision via inter-day reproducibility tests .

- Interference checks : Test for matrix effects by spiking known concentrations into reaction mixtures (e.g., fermentation broths) .

Advanced: What experimental and computational approaches explain the acid dissociation constant (pKa) of this compound?

Answer:

- Experimental : Perform potentiometric titration in aqueous ethanol (20% v/v) to measure pKa (predicted: 4.39 ± 0.10) .

- Computational : Use COSMO-RS or DFT to model solvation effects. Compare with experimental values to refine computational parameters .

- Data interpretation : The electron-withdrawing furan ring lowers pKa compared to non-aromatic acrylic acids (e.g., 3-phenylacrylic acid, pKa ~4.8) .

Advanced: How do synthetic conditions influence the stereochemical outcome of this compound derivatives?

Answer:

- Reaction control : Use chiral catalysts (e.g., L-proline) in asymmetric Knoevenagel reactions to favor E-isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity .

- Characterization : Confirm E/Z ratios via NOESY NMR or X-ray crystallography (as in Acta Cryst. E studies of related acrylates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。